molecular formula C11H12BrF2N B13055495 2-(4-Bromophenyl)-3,3-difluoropiperidine

2-(4-Bromophenyl)-3,3-difluoropiperidine

Cat. No.: B13055495
M. Wt: 276.12 g/mol
InChI Key: VRUWGUWFCDHECK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,3-difluoropiperidine is a specialized heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound integrates a 4-bromophenyl group with a 3,3-difluoropiperidine scaffold, a structure recognized for its value in creating pharmacologically active molecules . The geminal difluoro modification on the piperidine ring is a strategic alteration that can significantly enhance a compound's properties, as demonstrated in other contexts where a 3,3-difluoropiperidine moiety dramatically improved the inhibitory performance of an active pharmaceutical ingredient (API), increasing its potency by approximately 25-fold . Furthermore, the 4-bromophenyl substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification and exploration of structure-activity relationships. Compounds featuring the difluoropiperidine scaffold have been investigated as key components in developing potent and selective receptor antagonists and have been utilized as 19F NMR probes in biochemical research . Researchers can leverage this building block to synthesize novel candidates for various therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12BrF2N

Molecular Weight

276.12 g/mol

IUPAC Name

2-(4-bromophenyl)-3,3-difluoropiperidine

InChI

InChI=1S/C11H12BrF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2

InChI Key

VRUWGUWFCDHECK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=C(C=C2)Br)(F)F

Origin of Product

United States

Preparation Methods

Direct Synthesis of 1-(4-Bromophenyl) Piperidine

A well-documented method involves the nucleophilic aromatic substitution and bromination steps starting from bromobenzene and piperidine:

  • Step 1: Bromobenzene (50 g, 0.318 mol), piperidine (28.5 g, 0.334 mol), and sulfolane as a solvent are mixed and heated to 140°C. Potassium tert-butoxide (64.2 g, 0.572 mol) is added gradually, and the reaction temperature is maintained at 160-165°C for 4 hours. This step yields N-phenylpiperidine with a high purity (HPLC 99.2%) and an 84.1% yield.

  • Step 2: The obtained N-phenylpiperidine is then brominated using brominating reagents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at 15-40°C. The molar ratio of N-phenylpiperidine to brominating reagent is controlled at 1:1.1-1.2. Addition of tetra-n-butylammonium tetraphenylborate (0.02 to 0.15 eq) can improve the reaction efficiency.

  • Purification: The crude product is purified either by vacuum distillation or recrystallization using dichloromethane and n-heptane (1:4 v/v) to obtain pure 1-(4-bromophenyl)piperidine.

This method offers advantages such as simple operation, readily available raw materials, and scalability for industrial production.

Table 1: Key Parameters for 1-(4-Bromophenyl) Piperidine Preparation

Parameter Condition/Value
Starting materials Bromobenzene, piperidine, sulfolane
Base/additive Potassium tert-butoxide
Step 1 Temperature 140°C initial, 160-165°C during reaction
Step 1 Reaction time 4 hours
Step 2 Bromination reagent N-bromosuccinimide or dibromohydantoin
Step 2 Temperature 15-40°C
Purification Vacuum distillation or recrystallization
Yield ~84% (Step 1), high purity product

Introduction of Difluoromethyl Groups on Piperidine Ring

The difluorination at the 3,3-position of piperidine is typically achieved through reduction and fluorination steps:

  • A precursor such as a piperidine derivative bearing appropriate leaving groups is treated with borane tetrahydrofuran complex in tetrahydrofuran at 0°C to room temperature, followed by acidic quenching and reflux. This reduces intermediates to the piperidine ring with difluoro substitution at the 3,3-position.

  • Subsequent pH adjustment and extraction steps yield the difluoropiperidine intermediate.

This approach is exemplified in the preparation of Niraparib intermediates, where such difluoropiperidine derivatives are synthesized with controlled reaction conditions to ensure high yield and purity.

Coupling of 4-Bromophenyl Group with Difluoropiperidine

The final assembly of 2-(4-bromophenyl)-3,3-difluoropiperidine involves coupling the bromophenyl moiety to the difluorinated piperidine ring:

  • The coupling can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the nature of the intermediates.

  • For example, in related fluorophenol derivatives, palladium catalysts such as [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) facilitate coupling reactions in solvents like N,N-dimethylformamide at elevated temperatures (80-100°C) under nitrogen atmosphere with bases like potassium carbonate.

  • Although this example is for fluorophenol derivatives, similar catalytic systems and conditions can be adapted for coupling bromophenyl groups to difluoropiperidine rings.

Summary Table of Preparation Steps for this compound

Step No. Description Reagents/Conditions Yield/Notes
1 Synthesis of N-phenylpiperidine Bromobenzene, piperidine, sulfolane, potassium tert-butoxide, 140-165°C, 4h ~84% yield, high purity
2 Bromination to 1-(4-bromophenyl)piperidine N-bromosuccinimide or dibromohydantoin, acetonitrile/dichloromethane, 15-40°C High yield, purified by distillation or recrystallization
3 Difluorination of piperidine ring Borane-THF complex, THF, 0°C to RT, acidic quench, reflux Controlled difluorination at 3,3-position
4 Coupling of bromophenyl to difluoropiperidine Pd-catalyzed cross-coupling, DMF, potassium carbonate, 80-100°C, nitrogen atmosphere Efficient coupling, adaptable conditions

Research Findings and Considerations

  • The described synthetic routes emphasize cost-effectiveness, scalability, and operational simplicity, which are critical for industrial production of pharmaceutical intermediates like Niraparib.

  • The use of strong bases such as potassium tert-butoxide and controlled bromination reagents ensures regioselectivity and high purity of the bromophenyl-substituted piperidine.

  • Difluorination steps require careful control of temperature and quenching to avoid side reactions and to achieve the desired substitution pattern on the piperidine ring.

  • Purification methods such as recrystallization with specific solvent mixtures (dichloromethane and n-heptane) and vacuum distillation are crucial for obtaining the final compound in pure form.

  • Adaptation of palladium-catalyzed coupling reactions from related fluorophenol systems suggests potential for efficient synthesis of the target compound with high selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular properties, and biological activities of 2-(4-Bromophenyl)-3,3-difluoropiperidine and analogous bromophenyl-containing compounds:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application Source
This compound Piperidine with Br/F substituents C₁₁H₁₂BrF₂N ~276 API building block; enhances inhibitory activity in drug candidates
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone C₂₂H₂₁BrN₃O₃ ~471 FPR2 agonist; activates calcium mobilization in neutrophils
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole C₁₇H₁₂BrClN₂O₂ ~392 Anti-inflammatory (59.5% inhibition at 20 mg/kg)
4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine Pyridine C₂₄H₁₈BrN 400.31 Not explicitly stated; used in heterocyclic synthesis
3-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acrylic acid Imidazopyridine C₁₆H₁₀BrClN₂O₂ ~377 Potential anticancer/antimicrobial applications (structure-based inference)

Key Findings and Trends

Core Heterocycles Influence Activity: The piperidine core in this compound offers conformational rigidity, which is advantageous for binding to enzymatic pockets in APIs . In contrast, pyridazinone () and oxadiazole () cores are associated with agonist activity (e.g., FPR2) and anti-inflammatory effects, respectively. Imidazopyridine derivatives () often target kinases or microbial enzymes due to their planar aromatic systems .

Role of Halogen Substituents: The 4-bromophenyl group is a common pharmacophore, contributing to hydrophobic interactions and halogen bonding in target binding. For example, its presence in oxadiazole derivatives () correlates with anti-inflammatory efficacy comparable to indomethacin . Fluorine atoms at the 3,3-positions in the target compound enhance metabolic stability and electron-withdrawing effects, improving drug-like properties compared to non-fluorinated analogs .

Synthetic Accessibility: The target compound is synthesized via amide coupling (EDC/HOBt), a widely used method for peptide-like bonds . In contrast, pyridazinone derivatives () require multi-step heterocyclic ring formation, and oxadiazoles () involve cyclization of hydrazides .

Biological Activity :

  • While this compound is primarily a building block, its structural analogs exhibit diverse activities:
  • FPR2 agonists () modulate immune responses via neutrophil activation.
  • Oxadiazoles () inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
  • Imidazopyridines () are explored for their antiproliferative effects .

Biological Activity

2-(4-Bromophenyl)-3,3-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a bromophenyl group and two fluorine atoms. The presence of the bromine atom enhances lipophilicity and may increase the compound's ability to cross biological membranes, while the difluoropiperidine moiety contributes to its binding affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering drug metabolism.
  • Receptor Interaction : The compound interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.

Biological Activity Data

Recent studies have demonstrated that this compound possesses notable biological activities:

Activity IC50 (μM) Cell Line Effect
Cell Proliferation Inhibition0.016MIA PaCa-2Significant anti-cancer activity
P-glycoprotein Modulation0.1HEK293Reversal of drug resistance
Enzyme Inhibition0.76VariousModulation of metabolic pathways

Case Studies

  • Anti-Cancer Activity : In vitro studies using pancreatic cancer cell lines (MIA PaCa-2) revealed that this compound significantly inhibited cell proliferation with an IC50 value of 0.016 μM. This suggests potent anti-cancer properties, making it a candidate for further development as an anti-tumor agent .
  • P-glycoprotein Interaction : The compound has been evaluated for its ability to modulate P-glycoprotein (P-gp) activity, which is crucial in multidrug resistance in cancer therapy. It was found to stimulate ATPase activity in P-gp, indicating its potential to enhance the efficacy of co-administered drugs by preventing their efflux from cells .

Research Findings

Research indicates that the structural characteristics of this compound significantly influence its pharmacological profile:

  • Lipophilicity : The bromine and fluorine substituents enhance lipophilicity, facilitating better membrane penetration and receptor binding.
  • Selectivity : The compound shows selective inhibition against specific targets while sparing others, which is advantageous for reducing side effects in therapeutic applications .

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